N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-8(2)11-10(6-7)19-13(15-11)16-12(17)9-3-4-14-18-9/h3-6H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXLDOJRSMWSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethylbenzo[d]thiazole with isoxazole-5-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications in several fields:
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. Its mechanism often involves the inhibition of specific enzymes like cyclooxygenase-2 (COX-2), which is crucial in the biosynthesis of pro-inflammatory prostaglandins.
- Antimicrobial and Antifungal Properties : The compound exhibits activity against various microbial strains, positioning it as a potential candidate for developing new antibiotics and antifungal agents.
2. Biochemistry
- Enzyme Inhibition : The compound has been shown to inhibit COX-2, affecting inflammatory pathways and potentially providing therapeutic benefits in conditions characterized by inflammation.
- Cellular Effects : It has demonstrated cytotoxic effects on different cell lines, leading to cell death through mechanisms such as apoptosis.
3. Industrial Applications
- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities, including dyes and pigments.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of similar benzothiazole derivatives against U937 and MCF7 cell lines. Results indicated significant potency in inducing apoptosis, suggesting that structural features similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide are critical for its anticancer activity.
Case Study 2: Mechanistic Insights
Further investigations revealed that these compounds could inhibit tumor growth by modulating apoptotic pathways. This highlights the importance of functional group interactions in their mechanism of action.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death . In cancer therapy, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Differences
The target compound’s benzothiazole and isoxazole moieties distinguish it from analogs in the evidence, which prioritize thiazole-carbamate hybrids (e.g., bis(thiazol-5-ylmethyl) derivatives in ) .
Pharmacological Implications
- Benzothiazole vs.
- Isoxazole vs. Carbamate : The isoxazole-carboxamide linkage may confer different electronic and steric properties compared to carbamate/ureido groups, influencing target binding (e.g., kinase or protease inhibition) .
Research Findings and Data Tables
Structural and Functional Comparison Table
Note: Data for the target compound are inferred; values for compounds are approximations based on structural complexity .
Stability and Reactivity
- Compounds : Ureido and oxazolidine moieties in compounds like l and m suggest susceptibility to hydrolytic cleavage under acidic conditions .
- Compounds : Hydroperoxy groups (e.g., in x and y) imply redox activity, which may limit shelf-life compared to the target compound’s methyl-substituted benzothiazole .
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications based on current research findings.
1. Overview of Biological Activity
This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular processes. Key areas of activity include:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response and pain signaling pathways.
- Cytotoxic Effects : It demonstrates cytotoxicity against cancer cell lines, leading to apoptosis through various molecular pathways .
- Antimicrobial Properties : The compound shows potential as an antimicrobial agent, targeting bacterial and fungal cell membranes.
The biological activity of this compound can be attributed to several mechanisms:
2.1 Enzyme Interaction
The primary mechanism involves the binding of the compound to the active site of COX-2, inhibiting its activity and subsequently reducing the production of pro-inflammatory prostaglandins. This action is crucial in alleviating pain and inflammation.
2.2 Induction of Apoptosis
In cancer cells, the compound induces apoptosis by modulating key apoptotic markers. For instance, research has shown that it affects the expression levels of Bcl-2, Bax, and p21^WAF-1 in human promyelocytic leukemia cells (HL-60). Specifically:
- Isoxazole (3) decreases Bcl-2 expression while increasing p21^WAF-1 levels.
- Isoxazole (6) shows an opposite effect on Bcl-2 but similarly increases p21^WAF-1 levels .
2.3 Antimicrobial Action
The compound disrupts the integrity of bacterial and fungal cell membranes, leading to cell death. This mechanism positions it as a candidate for developing new antibiotics.
3.1 Cytotoxicity Studies
A study evaluated the cytotoxic effects of various isoxazole derivatives on HL-60 cells. The findings indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 86 to 755 μM across different derivatives tested .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis |
| Isoxazole (6) | 755 | Cell cycle arrest |
3.2 Antimicrobial Activity
Another study focused on the antimicrobial properties of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole derivatives against Mycobacterium tuberculosis strains. The results indicated promising growth inhibitory activity, suggesting that structural modifications could enhance efficacy while minimizing rapid clearance from biological systems .
The synthesis of this compound typically involves the reaction between 4,6-dimethylbenzo[d]thiazole and isoxazole-5-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). The resulting compound possesses a molecular formula of C13H11N3O2S and a molecular weight of approximately 273.31 g/mol .
5. Conclusion
This compound presents a multifaceted profile with significant biological activities that warrant further investigation. Its potential applications in cancer therapy and antimicrobial treatment highlight its importance in drug discovery and development.
Q & A
Q. Key Conditions :
| Factor | Optimal Parameters | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF | Polar solvents enhance reactivity |
| Temperature | 60–80°C (reflux) | Higher temps improve kinetics but may degrade sensitive groups |
| Catalyst | Acetic acid (5–10 mol%) | Accelerates imine/amide bond formation |
How is the molecular geometry of this compound determined experimentally, and what are the critical bond parameters?
Basic
X-ray crystallography (XRD) is the gold standard for structural elucidation. Key geometric parameters include:
- Bond lengths :
- C-N (benzothiazole): ~1.33 Å
- C-C (aromatic): ~1.54 Å
- Dihedral angles : The isoxazole and benzothiazole rings form a near-planar arrangement (angle < 10°), critical for π-π stacking in biological interactions .
Validation : Complementary techniques like NMR (e.g., H/C) and IR confirm functional groups (amide C=O stretch at ~1650 cm) .
What strategies are recommended for optimizing synthetic efficiency and scalability?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >85% yield .
- One-pot multicomponent reactions : Minimizes intermediate purification steps, improving atom economy .
- Flow chemistry : Enhances scalability by enabling continuous production with precise temperature control .
How can researchers address discrepancies in reported biological activity data?
Advanced
Methodological approaches include:
Assay standardization : Use validated cell lines (e.g., RAW 264.7 for inflammation) and control inhibitors (e.g., celecoxib for COX-2).
Dose-response profiling : Establish IC values across multiple replicates to assess reproducibility .
Computational docking : Compare binding affinities (AutoDock Vina) to identify outliers in activity-structure relationships .
What in vitro and in vivo models assess the compound's anti-inflammatory properties?
Q. Basic
- In vitro :
- COX-1/COX-2 inhibition assays (ELISA-based prostaglandin E quantification).
- LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages .
- In vivo :
- Carrageenan-induced rat paw edema model (dose range: 10–50 mg/kg).
- Histopathological analysis of tissue inflammation .
What structural analogs of this compound have been studied, and how do modifications impact pharmacological profiles?
Q. Advanced
| Analog | Structural Modification | Bioactivity Change |
|---|---|---|
| N-(4-methoxybenzothiazol-2-yl) derivative | Methoxy substitution at C4 | Enhanced COX-2 selectivity (IC ↓ 30%) |
| N-(7-methylbenzothiazol-2-yl) derivative | Methyl at C7 | Improved solubility but reduced potency |
| Isoxazole replaced with thiazole | Heterocycle swap | Loss of anti-inflammatory activity |
Which spectroscopic methods are essential for validating purity and structural integrity?
Q. Basic
- H/C NMR : Confirms proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbonyl signals (δ ~170 ppm).
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted intermediates).
- FT-IR : Verifies amide (C=O) and aromatic (C=C) bonds .
What challenges arise in X-ray crystallographic analysis, and how are they mitigated?
Q. Advanced
- Crystal twinning : Common due to planar structures. Mitigated using SHELXL for refinement and data scaling .
- Weak diffraction : Additive screening (e.g., PEG 3350) improves crystal quality.
- Disorder : Apply restraints to flexible groups (e.g., methyl rotors) during refinement .
What is the hypothesized anticancer mechanism, and how is it validated experimentally?
Q. Advanced
- Hypothesis : Apoptosis induction via Bcl-2/Bax modulation and caspase-3 activation.
- Validation :
- Flow cytometry (Annexin V/PI staining) in MCF-7 cells.
- Western blotting for caspase-3 cleavage .
How do solvent systems and pH affect compound stability during testing?
Q. Advanced
- Aqueous stability : Hydrolysis of the carboxamide group occurs at pH > 8.0 (t < 24 hrs).
- Storage : Lyophilized form in inert atmosphere (N) at -20°C preserves integrity >6 months.
- Biological assays : Use DMSO stocks (<0.1% v/v) to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
